2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C10H17BO2 and its molecular weight is 180.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound has been a subject of various synthetic and characterization studies. For instance, Li and Wang (2016) explored its synthesis by reacting 1-(hex-1-yn-1-yloxy)-3-methylbenzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, providing insights into its molecular structure and intermolecular interactions (Li & Wang, 2016). Additionally, Fandrick et al. (2012) described a scalable process for its preparation, highlighting its role as a key propargylation reagent (Fandrick et al., 2012).
Crystallographic Studies
Crystallographic analysis has been a significant part of the research surrounding this compound. Clegg et al. (1996) examined a structurally related compound, providing detailed insights into the molecular structure and bond lengths (Clegg et al., 1996). Similarly, studies by Huang et al. (2021) on boric acid ester intermediates related to this compound involved crystallographic and conformational analyses to determine molecular structures (Huang et al., 2021).
Applications in Polymer and Material Science
The compound has been utilized in the synthesis of various polymers and materials. For example, Fischer et al. (2013) used it in the synthesis of nanoparticles, demonstrating its potential in creating materials with unique optical properties (Fischer, Baier, & Mecking, 2013). Additionally, its use in the synthesis of colored polymers was explored by Welterlich, Charov, and Tieke (2012), highlighting its versatility in material science applications (Welterlich, Charov, & Tieke, 2012).
Molecular and Electrochemical Studies
The compound has also been the focus of molecular and electrochemical studies. Tanigawa et al. (2016) conducted electrochemical analyses on related sulfur-containing organoboron compounds, revealing insights into their oxidation potentials and reactions (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).
Properties
IUPAC Name |
2-but-1-ynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPPDEKCCSRVEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001200617 | |
Record name | 2-(1-Butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001200617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1287752-88-8 | |
Record name | 2-(1-Butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1287752-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001200617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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